Superior In Vitro Potency Against SARS-CoV-2 Mpro Compared to Boceprevir and Several Analogs
In a direct comparative FRET assay against purified SARS-CoV-2 Mpro, GC-376 exhibited an IC50 of 0.00014 µM (140 pM), which is more than 200,000-fold more potent than boceprevir and significantly more potent than a series of 11 synthesized analogs (IC50s ranging from 18.5 to >30 µM) tested under identical conditions [1]. This potency advantage positions GC-376 as a superior chemical probe for Mpro inhibition studies.
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.00014 ± 0.00001 µM |
| Comparator Or Baseline | Boceprevir: >30 µM (53% inhibition); Analog 4h: 18.5 ± 2.5 µM; Analog 4g: 26 ± 4 µM; Analog 4d: 27.5 ± 5.5 µM |
| Quantified Difference | GC-376 is >200,000-fold more potent than boceprevir and >132,000-fold more potent than the most active analog (4h) in this assay |
| Conditions | FRET assay using purified recombinant SARS-CoV-2 Mpro; values represent mean ± SD of three independent experiments |
Why This Matters
For researchers procuring an Mpro inhibitor as a positive control or tool compound, GC-376 provides a level of enzymatic potency that allows for robust assay signal at low nanomolar concentrations, minimizing solvent interference.
- [1] Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650. View Source
